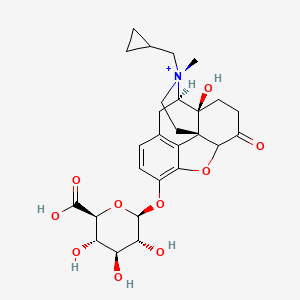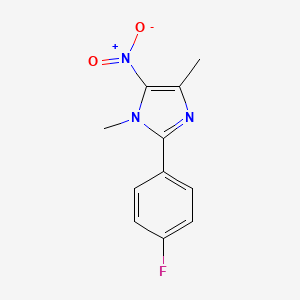
rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative with two fluorine atoms attached to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors under specific conditions. One common method is the reaction of difluoromethylated precursors with cyclopropane carboxylic acid derivatives. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2R)-2-(trifluoromethyl)-1-methylcyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(chloromethyl)-1-methylcyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds .
Eigenschaften
Molekularformel |
C6H8F2O2 |
|---|---|
Molekulargewicht |
150.12 g/mol |
IUPAC-Name |
(1S,2S)-2-(difluoromethyl)-1-methylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c1-6(5(9)10)2-3(6)4(7)8/h3-4H,2H2,1H3,(H,9,10)/t3-,6+/m1/s1 |
InChI-Schlüssel |
BAMOBKOZAOHLKA-CVYQJGLWSA-N |
Isomerische SMILES |
C[C@@]1(C[C@@H]1C(F)F)C(=O)O |
Kanonische SMILES |
CC1(CC1C(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)

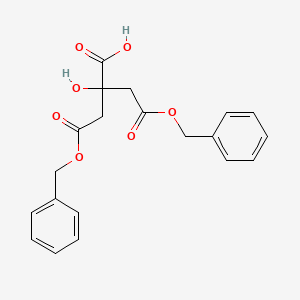

![Tert-butyl 2-oxo-1,5,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B15296460.png)
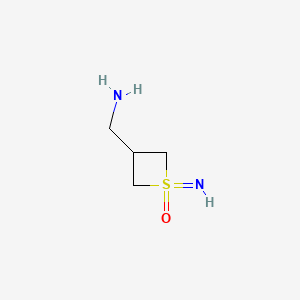
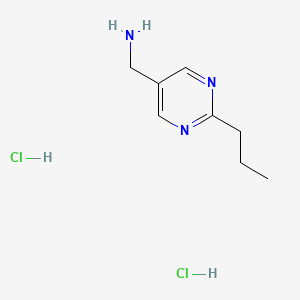
![1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride](/img/structure/B15296487.png)

![2-Azabicyclo[3.1.1]heptan-4-ol](/img/structure/B15296501.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B15296514.png)

